(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound featuring a benzoylphenyl group linked to a pyridazin-3-yloxy piperidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins involved in bacterial cell division and G protein/cAMP signaling .
Mode of Action
For instance, certain piperidine derivatives have shown to induce less in vitro desensitization, indicating that reducing β-arrestin activity with biased agonism results in sustained activation .
Biochemical Pathways
Similar compounds have been found to inhibit tubulin polymerization , which is a crucial process in cell division.
Pharmacokinetics
In silico studies of similar compounds have suggested that they possess drug-like properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl compound to introduce the benzoyl group. A Friedel-Crafts acylation reaction is often employed, using benzoyl chloride and an aluminum chloride catalyst.
Synthesis of the Pyridazin-3-yloxy Piperidine: This involves the reaction of pyridazine with piperidine in the presence of a suitable base, such as sodium hydride, to form the pyridazin-3-yloxy piperidine intermediate.
Coupling Reaction: The final step is the coupling of the benzoylphenyl intermediate with the pyridazin-3-yloxy piperidine. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and catalyst concentrations to maximize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Comparison with Similar Compounds
Similar Compounds
(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene bridge.
(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)propane: Similar structure but with a propyl group.
Uniqueness
(2-Benzoylphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzoylphenyl and a pyridazin-3-yloxy piperidine moiety allows for diverse interactions and applications not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
phenyl-[2-(4-pyridazin-3-yloxypiperidine-1-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22(17-7-2-1-3-8-17)19-9-4-5-10-20(19)23(28)26-15-12-18(13-16-26)29-21-11-6-14-24-25-21/h1-11,14,18H,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIIWUBVXXTWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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